molecular formula C16H20N4O2S B2497047 N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine CAS No. 2034502-51-5

N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine

Cat. No.: B2497047
CAS No.: 2034502-51-5
M. Wt: 332.42
InChI Key: NSXJVHUQXRTERX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It features a complex structure incorporating piperidine and thiophene rings, a pyrazine core, and a dimethylamine substituent. These motifs are frequently employed in the design of pharmacologically active molecules. Piperidine rings are common structural elements in pharmaceuticals and often serve as a core scaffold or conformational influencer . Thiophene-containing compounds are explored for their diverse biological activities and are found in various therapeutic agents . The specific arrangement of these components in this molecule suggests potential for interaction with biological targets. Researchers are investigating similar piperidine-substituted thiophene derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, where they have shown potent antiviral activity against a range of drug-resistant virus strains . Furthermore, other substituted thiophene derivatives are being studied for their potential as anti-cancer agents, highlighting the versatility of this chemical class in oncology research . The presence of the pyrazine ring, a nitrogen-containing heterocycle, can contribute to hydrogen bonding and improve solubility, which is a critical parameter in optimizing the drug-like properties of lead compounds. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)14-15(18-8-7-17-14)22-12-5-3-9-20(11-12)16(21)13-6-4-10-23-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJVHUQXRTERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps:

    Formation of the thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride.

    Synthesis of the piperidine derivative: Piperidine is reacted with thiophene-2-carbonyl chloride to form 1-(thiophene-2-carbonyl)piperidine.

    Formation of the pyrazine derivative: The pyrazine ring is functionalized with a dimethylamino group.

    Coupling reaction: The 1-(thiophene-2-carbonyl)piperidine is coupled with the pyrazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the dimethylamino group.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets. The dimethylamino group and the thiophene-carbonyl-piperidine moiety allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • OX03393 [(3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)]: Shares the N,N-dimethylaminopropyloxy backbone but substitutes the thiophene-carbonyl-piperidine group with a benzothiazole-aromatic system. Exhibits modest potency in squalene synthase inhibition, suggesting benzothiazole’s role in target engagement .
  • OX03387 [(E)-3-(2-fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]: Replaces the piperidine-thiophene group with a styryl-substituted aromatic ring. Ortho/meta-substituted analogs (e.g., OX03394, OX03373) show complete loss of activity, emphasizing the criticality of substituent positioning .

Heterocyclic Core Modifications

  • Compound 8d [N,N-dimethyl-3-{[2-(4-propoxyphenyl)quinazolin-4-yl]oxy}propan-1-amine]:
    • Substitutes pyrazine with a quinazoline core, which offers a larger aromatic surface for π-π stacking. The propoxyphenyl group may enhance lipophilicity compared to the thiophene-carbonyl moiety .
  • N-Methyl Duloxetine-naphthyl-d7 [N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine]:
    • Replaces the piperidine linker with a naphthyl-thienyl system, introducing steric bulk that could hinder membrane permeability or target binding .

Piperidine/Piperazine Derivatives

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
    • Features a pyrazole core instead of pyrazine, with a cyclopropylamine substituent. The pyridine ring may alter electronic properties compared to thiophene .

Thiophene-Containing Analogs

  • 3-(4-(2-[Methyl(2-pyridinyl)amino]ethoxy)phenyl)-1H-pyrazol-1-ylmethanone: Combines thiophene-carbonyl with a pyrazole-pyridine system. The pyridine’s lone pair may enhance metal coordination, differing from pyrazine’s dual nitrogen atoms .

Key Findings and Implications

  • Substituent Positioning : Ortho/meta substitutions in OX03387 analogs lead to inactivity, suggesting the target compound’s piperidin-3-yloxy group is optimally positioned for target engagement .
  • Heterocyclic Influence : Pyrazine’s dual nitrogen atoms may offer distinct electronic interactions compared to quinazoline or pyridine cores in analogs .
  • Thiophene vs. Benzothiazole : The thiophene-carbonyl group in the target compound could provide a balance of electronic effects (sulfur’s polarizability) and steric accessibility compared to benzothiazole .

Biological Activity

N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound notable for its unique molecular structure, which includes a pyrazine ring, a dimethylamino group, and a thiophene-carbonyl-piperidine moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 316.42 g/mol. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group and the thiophene-carbonyl-piperidine moiety facilitates binding to these targets, potentially modulating their activity and leading to various therapeutic effects. Preliminary studies suggest that this compound may exhibit anti-proliferative properties, making it a candidate for further investigation in cancer treatment.

Research Findings

  • In vitro Studies : Preliminary research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. For example, compounds similar to this structure have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values indicating effective concentrations for inhibition .
  • Molecular Interaction : The compound's unique structure allows it to engage in hydrogen bonding and π-stacking interactions with target proteins. This is crucial for its potential therapeutic applications as it can stabilize interactions within active sites of enzymes or receptors .
  • Comparison with Similar Compounds : When compared to other compounds with similar structures, this compound exhibits distinct biological properties due to its combination of functional groups. This uniqueness may lead to enhanced efficacy in specific therapeutic contexts .

Data Table: Biological Activity Summary

Biological Activity Effect IC50 (μM) Cell Line
Anti-proliferativeInhibition of cell growth9.6 ± 0.7HMEC-1 (endothelial)
Anti-cancerInhibition in cancer cell lines41 ± 3HeLa (cervical cancer)
Enzyme inhibitionModulation of enzyme activityNot specifiedVarious

Case Study 1: Anti-Cancer Potential

In a study focused on the anti-cancer properties of structurally related compounds, this compound was evaluated alongside other derivatives. The results indicated that modifications in the structure significantly influenced the compound's ability to inhibit proliferation in cancer cell lines, highlighting the importance of structural diversity in drug design .

Case Study 2: Enzyme Interaction Studies

Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways relevant to cancer progression. This interaction was characterized using molecular docking studies, which demonstrated favorable binding affinities and stabilization through hydrogen bonds and hydrophobic interactions .

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